His-Asp

Descripción general

Descripción

“His-Asp” refers to a phosphorelay signal transduction system that has been identified in most organisms, including bacteria, yeasts, fungi, and plants . This system is important in adaptation to stress, control of cell growth, and induction of development in response to environmental changes .

Synthesis Analysis

The His-Asp phosphorelay system is perceived by membrane-localized histidine kinases . The signal is transduced to transcription factors of the type-B response regulator family localized in the nucleus by a multi-step histidine-aspartate phosphorelay network employing histidine phosphotransmitters as shuttle proteins across the nuclear envelope .

Molecular Structure Analysis

The molecular structure of His-Asp involves a series of signal transduction proteins that alternately possess a site of histidine or aspartate phosphorylation, or both .

Chemical Reactions Analysis

In bacteria, various amino acid residues within a protein, including serine, threonine, tyrosine, histidine, and aspartate, can be modified with a phosphate group . Histidine and aspartate phosphorylations frequently occur also in proteins that are not part of the two-component systems .

Physical And Chemical Properties Analysis

Phosphorylation of amino acid residues on proteins is an important and common post-translational modification in both eukaryotes and prokaryotes . This type of post-translational modification is highly dynamic, changes protein function in the due course of the cell cycle, and plays critical roles in signal transduction .

Aplicaciones Científicas De Investigación

DNA Synthesis and Synthetic Biology

Histidine and aspartic acid, particularly L-aspartic acid (L-Asp) and L-histidine (L-His), are pivotal in the polymerase-catalyzed synthesis of DNA. Their role as mimics of the pyrophosphate moiety in deoxyadenosine triphosphate has been recognized. This property is particularly significant in the diversification of nucleic acid metabolism, a key area in synthetic biology (Adelfinskaya et al., 2007).

Signal Transduction in Plants

Histidine-to-aspartate (His-Asp) phosphorelay is fundamental in plant signal transduction, particularly in the context of environmental stimuli and hormone response. In Arabidopsis thaliana, for example, the His-kinase AHK4 has been identified as a sensor for cytokinins, which are crucial for cell division and differentiation (Yamada et al., 2001).

Enzyme Catalysis

The His-Asp pair is essential in several enzymatic reactions. For instance, in serine proteases, these residues play critical roles in the catalytic mechanism. They contribute to the formation of a catalytic triad and influence the pH-dependent functionality of enzymes (Hunkapiller et al., 1973).

DNA Repair

In the context of DNA repair, the His-Asp pair in enzymes like human apurinic endonuclease 1 (Ape1) is critical. Ape1 cleaves DNA at abasic sites using divalent cations and an active-site His-Asp pair. This pair plays a role in stabilizing the transition state necessary for phospho-transfer, rather than functioning as a general base catalyst or a metal ligand (Lowry et al., 2003).

Hormone Activity

Histidine and aspartic acid are also involved in hormone activity. In the case of glucagon, Asp9 and His1 operate conjointly in the activation mechanism post-receptor binding. The structural features of histidine contribute significantly to receptor binding affinity and the transduction process (Unson et al., 1993).

Mecanismo De Acción

Target of Action

His-Asp, also known as H-HIS-ASP-OH, is a dipeptide . This system is crucial for adaptation to stress, control of cell growth, and induction of development in response to environmental changes .

Mode of Action

The His-Asp phosphorelay system operates through a series of signal transduction proteins that alternately possess a site of histidine or aspartate phosphorylation, or both . The system includes components with sensor (His-protein kinase) domains, His-containing phosphotransfer (HPt) domains, and receiver (response regulator) domains . The phosphorelay system is important in sensing and propagating signals from a wide variety of external and/or internal stimuli .

Biochemical Pathways

The His-Asp phosphorelay system forms integrated networks with other signaling mechanisms present in eukaryotic cells . Phosphorelays have been characterized that regulate MAP kinase cascades and the cAMP/PKA pathway . The continual phosphotransfer of His (HK) to Asp (HK) to His (HPt) to Asp (RR) occurs in the transmission of signals inside the cells .

Result of Action

The His-Asp phosphorelay system plays a key role in controlling cell growth and development in response to environmental changes . It is involved in various cellular and extracellular functions, including blood coagulation, protein digestion, cell signal transduction, inflammation, and protein processing .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of His-Asp. The His-Asp phosphorelay system is important in controlling cell growth under different growth conditions . It is crucial in adaptation to stress and induction of development in response to environmental changes .

Direcciones Futuras

Propiedades

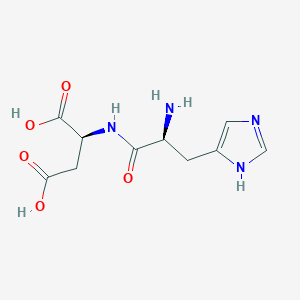

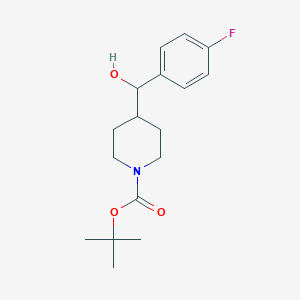

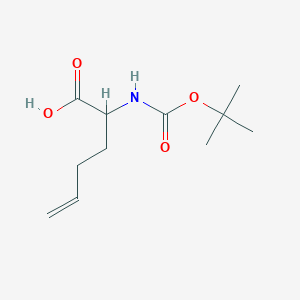

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCTVRUPVLZSPG-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

41658-60-0 | |

| Record name | Histidylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are His-Asp phosphorelay systems?

A: His-Asp phosphorelay systems, also known as two-component systems, are signal transduction mechanisms commonly found in bacteria, fungi, and plants. [] They allow cells to sense and respond to changes in their environment. []

Q2: What are the key components of a His-Asp phosphorelay system?

A: These systems typically involve three key components: * Histidine Kinase (HK): A sensor protein that detects specific environmental stimuli and undergoes autophosphorylation on a conserved histidine residue. [, ] * Histidine-containing Phosphotransfer protein (HPt): Acts as an intermediary, accepting the phosphoryl group from the HK and transferring it to the response regulator. [, ] * Response Regulator (RR): A protein that becomes activated upon phosphorylation by the HPt. This activation usually leads to changes in gene expression or protein activity, thus eliciting the cellular response. [, ]

Q3: Can you describe the basic mechanism of His-Asp phosphorelay signal transduction?

A: The process begins when an environmental stimulus is detected by the sensor domain of the histidine kinase. [] This triggers autophosphorylation of a conserved histidine residue within the kinase. The phosphoryl group is then transferred to an aspartate residue on the receiver domain of the response regulator. [] This phosphorylation event activates the response regulator, allowing it to elicit the appropriate cellular response, often by regulating gene expression. [, ]

Q4: How common are these His-Asp phosphorelay systems in prokaryotes?

A: While once thought to be less common, research suggests that multiple-step phosphorelay systems, a variation of the His-Asp pathway, are more prevalent in prokaryotes than previously thought. Hybrid-type histidine kinases, a hallmark of this pathway, have been found in over a third of examined prokaryotic genomes. []

Q5: Can you give specific examples of cellular processes regulated by His-Asp phosphorelay systems?

A: These systems are involved in a wide range of cellular responses, including: * Osmotic adaptation: In Aspergillus nidulans, the NikA-SskA/SrrA phosphorelay system is crucial for adapting to osmotic stress. [] A similar system in Saccharomyces cerevisiae transmits osmotic stress signals to a MAPK cascade. [] * Asexual development: In Aspergillus nidulans, the NikA-SskA/SrrA system is also involved in regulating asexual development, including the formation of conidia. [] * Virulence factor regulation: The BvgS-BvgA two-component system in Bordetella pertussis modulates the expression of virulence factors, contributing to its pathogenicity. [] * Flagellar and motility gene expression: A multicomponent His-Asp phosphorelay system controls flagellar biosynthesis and motility in Geobacter species. [] This is crucial for Geobacter to find new sources of iron oxides for energy. * Oxidative stress response: In Aspergillus nidulans, the SskA and SrrA response regulators are involved in the oxidative stress response, particularly to hydrogen peroxide. []

Q6: Can His-Asp phosphorelay systems be targeted for therapeutic purposes?

A: Since His-Asp phosphorelays are absent in animals but essential for virulence in some microbial pathogens like Candida albicans, they hold promise as targets for novel antifungal therapies. These drugs could potentially target fungal pathogens without harming the host. []

Q7: What are hybrid sensor kinases and why are they important?

A: Hybrid sensor kinases are unique because they possess both a histidine kinase domain and a receiver domain within the same protein. [] This structure is central to multistep phosphorelay systems, allowing for more complex signal integration and regulation compared to simpler two-component systems.

Q8: What is the role of the receiver domain in hybrid sensor kinases?

A: Research suggests that the receiver domain in hybrid sensor kinases plays a crucial regulatory role in the phosphorelay. Studies on the EvgAS system in Escherichia coli found that mutations in the receiver domain can significantly alter phosphorylation levels of the histidine kinase domain. [] This suggests a feedback mechanism within the hybrid kinase, influencing signal transmission to the downstream response regulator.

Q9: How can I learn more about specific His-Asp phosphorelay systems and their roles in various organisms?

A: The provided research articles offer detailed insights into specific His-Asp phosphorelay systems. For a broader understanding, exploring databases like the Mechanism and Catalytic Site Atlas (M-CSA) can be beneficial. [] This database integrates information on enzyme structure, function, and mechanism, providing a valuable resource for studying His-Asp phosphorelays and other catalytic systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)